molecular formula C20H24N2O4 B5648836 1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Cat. No. B5648836
M. Wt: 356.4 g/mol
InChI Key: FRZGDEDZONMAQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one typically involves multi-step processes, such as reductive amination, nucleophilic substitution reactions, and the use of metal triflates for diastereoselective reactions. For example, the efficient synthesis of piperidine derivatives involving metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines showcases the complexity and precision required in synthesizing such compounds (Okitsu, Suzuki, & Kobayashi, 2001).

Molecular Structure Analysis

Studies on similar compounds have employed various spectroscopic techniques for structural characterization, including IR, 1H NMR, 13C NMR, and mass spectroscopy. The molecular structure is crucial for understanding the compound's potential interactions and functionalities. X-ray diffraction analysis has been used to determine the molecular and crystal structures of related piperidine derivatives, providing insight into the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can be elucidated through their synthesis routes and the functional groups present in their structures. For instance, the presence of benzyloxy and methoxypyridinone groups suggests potential for specific chemical reactions, such as oxidation or further substitution, which could affect the compound's biological activity or physical properties.

Physical Properties Analysis

Physical properties, such as melting points, solubility, and thermal stability, are determined by the compound's molecular structure. Spectroscopic techniques and single crystal X-ray diffraction studies reveal the compound's geometry, which in turn influences its physical properties. For example, research on closely related compounds has shown that piperidine rings can adopt chair conformations, which affect their physical characteristics and reactivity (Jayabharathi et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are directly related to their functional groups and overall molecular structure. Studies involving the synthesis and functionalization of piperidine derivatives highlight the importance of substituents on the piperidine core in determining their chemical behavior and potential biological activity (Harini et al., 2014).

properties

IUPAC Name

3-methoxy-1-[2-oxo-2-(3-phenylmethoxypiperidin-1-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-18-10-6-12-22(20(18)24)14-19(23)21-11-5-9-17(13-21)26-15-16-7-3-2-4-8-16/h2-4,6-8,10,12,17H,5,9,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZGDEDZONMAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC(=O)N2CCCC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

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